Solvent Blue 102

Description

Classification and Structural Characteristics within Anthraquinone (B42736) Dyes

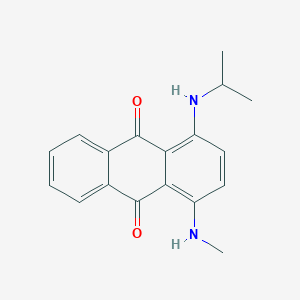

Solvent Blue 102 belongs to the anthraquinone class of dyes. worlddyevariety.com This classification is based on its core molecular structure, which is derived from anthraquinone. The fundamental structure of anthraquinone dyes consists of a 9,10-anthracenedione core. The specific properties and color of individual dyes within this family are determined by the various substituent groups attached to this core.

In the case of this compound, the anthraquinone structure is modified with amino groups, specifically a methylamino group and an isopropylamino group. chinachemnet.comguidechem.com This substitution pattern is crucial in defining its characteristic brilliant blue color and its solubility properties. worlddyevariety.com The presence of these alkylamino groups influences the electronic properties of the molecule, which in turn dictates its absorption of light in the visible spectrum.

The manufacturing process for this compound typically involves the condensation of 1-Bromo-4-(methylamino)anthracene-9,10-dione with propan-2-amine. worlddyevariety.comchemicalbook.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C18H18N2O2 |

| Molecular Weight | 294.35 g/mol |

| CAS Number | 15403-56-2 |

| Appearance | Dark blue solid |

| Molecular Structure | Anthraquinones |

Sources: worlddyevariety.comchinachemnet.comguidechem.comamericanchemicalsuppliers.com

Academic Significance and Research Trajectory of this compound

The academic interest in this compound and related anthraquinone dyes stems from their unique photophysical properties and their interactions with various media. Research has explored the solvatochromic behavior of similar dyes, investigating how the solvent environment affects their absorption and fluorescence spectra. researchgate.net For instance, studies on related compounds like Coumarin 102 have examined the influence of solvent polarity and hydrogen-bonding on spectral shifts. researchgate.netresearchgate.net These investigations are fundamental to understanding solute-solvent interactions at a molecular level.

The research trajectory for dyes like this compound often involves spectroscopic studies to characterize their electronic transitions. Techniques such as UV-Vis and fluorescence spectroscopy are employed to determine absorption maxima, molar absorptivity, and emission properties. While anthraquinone derivatives often exhibit low fluorescence, their absorption characteristics are of significant interest.

Overview of Key Research Areas in this compound Chemistry

The chemistry of this compound is a subject of research in several specialized areas, primarily focusing on its application and interaction with different materials.

Polymer Science: A significant area of research involves the incorporation of this compound and similar dyes into various polymers. dayglo.in Studies focus on the compatibility of the dye with different resins like polystyrene, polycarbonate, and PET, as well as its thermal stability and migration resistance within the polymer matrix. ranbarr.com The goal is to develop colored plastics with high clarity, colorfastness, and durability. rsdcindustries.com

Materials Science: Research extends to the use of anthraquinone dyes in advanced materials. For example, studies have investigated the encapsulation of similar dyes within nanoparticles for applications such as visual tracking in experiments. The interaction of these dyes with nanoparticles and their influence on the material's properties are active areas of investigation.

Spectroscopy and Photophysics: The fundamental spectroscopic properties of this compound and its analogs continue to be a research focus. This includes detailed analysis of its absorption and emission spectra in various solvents to understand the nature of its electronic transitions (e.g., π→π* transitions) and the influence of the environment on these properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)-4-(propan-2-ylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-10(2)20-14-9-8-13(19-3)15-16(14)18(22)12-7-5-4-6-11(12)17(15)21/h4-10,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMFVBIIVCLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165522 | |

| Record name | 1-(Methylamino)-4-((1-methylethyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15403-56-2 | |

| Record name | 1-(Methylamino)-4-[(1-methylethyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15403-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylamino)-4-((1-methylethyl)amino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015403562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylamino)-4-((1-methylethyl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-4-[(1-methylethyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Solvent Blue 102

Reaction Pathways and Synthetic Routes for Solvent Blue 102

The primary and well-established manufacturing method for this compound involves the condensation reaction between 1-Bromo-4-(methylamino)anthracene-9,10-dione and propan-2-amine. worlddyevariety.comchemicalbook.comchemicalbook.com This reaction is a nucleophilic aromatic substitution where the amino group of propan-2-amine displaces the bromine atom on the anthraquinone (B42736) core. The methylamino group already present on the anthraquinone structure is crucial for the final properties of the dye.

The key starting material, 1-Bromo-4-(methylamino)anthracene-9,10-dione, is itself an important intermediate in dye synthesis. americanelements.comtaiyo-fc.co.jp The reaction proceeds by mixing the reactants, often in the presence of a solvent and under specific temperature conditions, to facilitate the condensation and formation of the final dye molecule, 1-(methylamino)-4-(propan-2-ylamino)anthracene-9,10-dione, which is the chemical name for this compound. chemicalbook.com

Catalytic Systems and Their Influence on this compound Synthesis Efficiency and Selectivity

To enhance the efficiency and selectivity of anthraquinone dye synthesis, various catalytic systems have been explored. Palladium-based catalysts, in particular, have shown significant promise in C-N cross-coupling reactions, which are central to the synthesis of aminoanthraquinones. researchgate.netacs.org These catalysts can facilitate the coupling of amines with halogenated anthraquinones, potentially leading to higher yields and milder reaction conditions compared to traditional methods. researchgate.netcolab.ws

Optimization of Reaction Conditions for High-Yield and Purity Production of this compound

The optimization of reaction parameters is critical for achieving high yields and purity in the industrial production of this compound. Key factors that are typically controlled include temperature, pressure, and the solvent system.

For analogous anthraquinone dye syntheses, temperatures can range significantly. For example, the synthesis of a similar dye, Solvent Blue 104, involves heating up to 145°C. chemicalbook.com In another case, for Solvent Blue 36, reflux conditions in ethanol (B145695) are maintained at 80–85°C. Sub-atmospheric pressure (≤0.08 MPa) is sometimes employed to prevent side reactions. The choice of solvent is also crucial. Ethanol is often preferred for its ability to dissolve both hydrophilic and hydrophobic intermediates, creating a homogeneous reaction environment. In the synthesis of another related dye, butanol was traditionally used as a solvent, but environmental concerns have prompted a search for alternatives. google.com The optimization of these conditions can lead to significantly improved product quality and reduced production costs. patsnap.com

| Parameter | Optimized Condition (based on analogous syntheses) | Rationale |

| Temperature | 80 - 145°C | To ensure sufficient reaction kinetics and complete conversion. chemicalbook.com |

| Pressure | Sub-atmospheric (≤0.08 MPa) | To prevent unwanted side reactions and boiling of low-boiling point reactants. |

| Solvent System | Ethanol, Acetonitrile (B52724), or water-based systems | To provide a suitable medium for reactants and facilitate a homogeneous reaction. google.comresearchgate.net |

| Catalyst | Palladium-based or acid catalysts | To increase reaction rate, yield, and selectivity. researchgate.netgoogle.comgoogle.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic routes for chemical production, including for dyes like this compound. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One significant area of research is the use of alternative, greener solvents. Water, being non-toxic and readily available, is a highly desirable solvent. tandfonline.comacs.org The development of water-tolerant catalysts, such as alum (KAl(SO4)2·12H2O), has enabled the synthesis of anthraquinone derivatives in aqueous media with good to excellent yields. tandfonline.com Another approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation, which can significantly reduce reaction times and eliminate the need for costly and hazardous solvents. rasayanjournal.co.in Furthermore, the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is being explored as an eco-friendly alternative for certain applications. researchgate.net The European Green Deal also promotes the development of bio-based assembly processes for producing natural anthraquinones, aiming to reduce the reliance on chemical synthesis and its associated environmental impact. anr.fr

Structure-Activity Relationships in Anthraquinone Dye Synthesis Relevant to this compound Analogues

The relationship between the chemical structure of anthraquinone dyes and their properties (activity) is a critical area of study for designing new dyes with specific characteristics. The color, solubility, and stability of these dyes are directly influenced by the nature and position of substituent groups on the anthraquinone core.

For instance, the presence and type of amino groups significantly affect the color and solubility of the dye. In this compound, the methylamino and isopropylamino groups contribute to its brilliant blue color and solubility in various resins. By modifying these amino groups or introducing other functional groups, it is possible to create a library of analogue dyes with a wide spectrum of colors and properties. researchgate.net For example, replacing the isopropyl groups with n-butyl groups, as seen in Solvent Blue 35, results in slightly different solubility and color characteristics.

Advanced Spectroscopic and Analytical Characterization of Solvent Blue 102

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation of Solvent Blue 102

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. bas.bgmst.edu By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and spatial relationship of atoms, making it indispensable for confirming the molecular structure and studying the conformation of this compound. The primary methods used are ¹H NMR and ¹³C NMR.

Research Findings: For this compound, which possesses an anthraquinone (B42736) core substituted with amino groups, ¹H NMR spectra would reveal signals in distinct regions. Protons on the aromatic anthraquinone skeleton would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and splitting patterns dictated by their position and the electronic influence of the substituents. Protons associated with the alkyl chains of the amino groups would be found in the upfield region (δ 1.0-4.0 ppm). Spin-spin coupling between adjacent, non-equivalent protons can provide direct information about the connectivity of the atoms. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The spectrum would show characteristic signals for the carbonyl carbons (C=O) of the quinone structure, typically in the highly deshielded region (δ 180-190 ppm). Carbons of the aromatic rings would resonate between δ 110-150 ppm, while the aliphatic carbons of the amino substituents would appear at higher field strengths (δ 20-60 ppm). pitt.edu The chemical shifts of impurities from solvents or synthesis can also be identified using standard reference tables. pitt.educarlroth.com The number of unique signals in both ¹H and ¹³C spectra helps to determine the molecule's symmetry.

Table 1: Hypothetical NMR Data for the Characterization of this compound This table is illustrative, based on typical chemical shift ranges for anthraquinone derivatives.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Anthraquinone) | 7.0 - 9.0 | Doublet, Triplet, Multiplet |

| ¹H | N-H (Amino group) | 5.0 - 8.0 | Broad Singlet |

| ¹H | -CH₂- (Alkylamino group) | 3.0 - 4.0 | Multiplet |

| ¹H | -CH₃ (Alkylamino group) | 1.0 - 1.5 | Triplet |

| ¹³C | Carbonyl (C=O) | 180 - 190 | Singlet |

| ¹³C | Aromatic (C-N, C-O) | 140 - 160 | Singlet |

| ¹³C | Aromatic (C-H, C-C) | 110 - 135 | Singlet |

| ¹³C | Aliphatic (-CH₂-) | 40 - 60 | Singlet |

| ¹³C | Aliphatic (-CH₃) | 10 - 20 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and studying intermolecular forces, such as hydrogen bonding. jchemrev.comudel.edu

Research Findings: Fourier Transform Infrared (FTIR) spectroscopy of this compound would display characteristic absorption bands corresponding to its structural components. bas.bg The most prominent peaks would include strong stretching vibrations for the two carbonyl (C=O) groups on the anthraquinone ring, typically found around 1640-1680 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the fused rings would appear in the 1400-1600 cm⁻¹ region. bas.bg Vibrations associated with the amino substituents, such as N-H bending and C-N stretching, would also be present. The region from 1500 to 600 cm⁻¹, known as the "fingerprint region," provides a unique pattern for the compound, useful for identification purposes. udel.edu

Raman spectroscopy provides complementary information. While C=O stretching is strong in IR, it is often weaker in Raman spectra. researchgate.net Conversely, the symmetric stretching of the non-polar C=C bonds in the aromatic rings gives rise to strong Raman signals. Raman spectroscopy is particularly sensitive to changes in the molecular environment. scielo.br Solute-solvent interactions can cause shifts in the vibrational frequencies, providing insight into how this compound interacts with different media. scielo.brosu.edu For example, hydrogen bonding between the dye's amino or carbonyl groups and protic solvents can lead to noticeable shifts in the corresponding vibrational bands. jchemrev.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | IR | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Arene | IR | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Alkane | IR | 2850 - 3000 | Medium |

| C=O Stretch | Quinone | IR | 1640 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | IR, Raman | 1400 - 1600 | Strong (IR & Raman) |

| N-H Bend | Secondary Amine | IR | 1500 - 1650 | Medium |

| C-N Stretch | Amine | IR | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For highly conjugated molecules like this compound, this technique is fundamental for understanding its electronic properties and color.

Research Findings: The UV-Vis spectrum of this compound is dominated by broad absorption bands in the visible region (400-700 nm), which are responsible for its blue color. rsc.org These absorptions arise primarily from π → π* electronic transitions within the extensive conjugated π-system of the anthraquinone core. msu.edu The presence of nitrogen atoms with lone pairs of electrons also allows for n → π* transitions, which are typically of lower intensity and may be obscured by the stronger π → π* bands. shu.ac.ukshivajichk.ac.in

This compound exhibits solvatochromism, meaning its color and absorption spectrum change with the polarity of the solvent. acs.org This phenomenon occurs because different solvents stabilize the electronic ground state and excited state of the dye molecule to varying degrees. shu.ac.uk In polar solvents, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths, while π → π* transitions often experience a bathochromic (red) shift to longer wavelengths. shu.ac.ukmsu.edu Studying these shifts using various solvent polarity scales allows for the investigation of solute-solvent interactions and the determination of properties like the molecule's change in dipole moment upon excitation. eurjchem.comaip.org

Table 3: Illustrative Solvatochromic Effects on the Primary λmax of this compound This table demonstrates the principle of solvatochromism; actual values may vary.

| Solvent | Polarity (Dielectric Constant, ε) | Expected Shift Type | Hypothetical λmax (nm) |

|---|---|---|---|

| Hexane | 1.9 | - | 580 |

| Toluene | 2.4 | Minor Bathochromic | 585 |

| Chloroform | 4.8 | Bathochromic | 595 |

| Ethanol (B145695) | 24.6 | Significant Bathochromic | 610 |

| Acetonitrile (B52724) | 37.5 | Significant Bathochromic | 615 |

| Water | 80.1 | Strong Bathochromic | 625 |

Mass Spectrometry (MS and MS/MS) for Molecular Identification and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can elucidate its structure through fragmentation analysis.

Research Findings: In a typical mass spectrum of this compound, the most prominent peak would be the molecular ion (M⁺), which provides the exact molecular weight of the compound (294.35 g/mol for C₁₈H₁₈N₂O₂). worlddyevariety.com High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. researchgate.net In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For an anthraquinone dye like this compound, common fragmentation pathways would involve the cleavage of the alkyl chains from the amino substituents and the loss of small neutral molecules like carbon monoxide (CO) from the quinone ring. nih.gov Analyzing these fragments helps to confirm the identity of the substituents and the core structure. researchgate.net The way a molecule fragments can be influenced by the ionization method and the composition of the solvent used. aip.org

**Table 4: Plausible Mass Spectrometry Fragmentation for this compound (Structure: C₁₈H₁₈N₂O₂)*** Based on general fragmentation patterns for substituted anthraquinones.

| m/z (Mass/Charge) | Proposed Ion/Fragment | Proposed Neutral Loss |

|---|---|---|

| 294 | [M]⁺ (Molecular Ion) | - |

| 265 | [M - C₂H₅]⁺ | Ethyl radical |

| 237 | [M - C₂H₅ - CO]⁺ | Ethyl radical, Carbon monoxide |

| 223 | [M - C₂H₅ - C₂H₄]⁺ | Ethyl radical, Ethene |

| 209 | [M - C₂H₅ - 2CO]⁺ | Ethyl radical, 2x Carbon monoxide |

Advanced Chromatographic Techniques (e.g., HPLC-DAD, LC-MS/MS) for Purity Assessment and Mixture Analysis of this compound

Chromatographic techniques are essential for separating components in a mixture, allowing for the purity assessment and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors is the method of choice.

Research Findings: HPLC with a Diode Array Detector (HPLC-DAD) is a powerful tool for assessing the purity of this compound. The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). researchgate.net The DAD acquires full UV-Vis spectra at every point in the chromatogram. This allows for the identification of the main compound by its retention time and its characteristic spectrum, while also detecting and spectrally characterizing any impurities or degradation products present in the sample. researchgate.netfda.gov

For even higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used. This technique couples the separation power of HPLC with the definitive identification capabilities of MS/MS. inkcups.com LC-MS/MS is the standard method for detecting and quantifying trace amounts of dyes like Disperse Blue 102 in complex matrices such as textiles. lcms.czshimadzu.com The method relies on monitoring specific precursor-to-product ion transitions, which is highly selective and minimizes interference from other components in the sample. epa.gov Published methods show that Disperse Blue 102 can be effectively analyzed using LC-MS/MS with a retention time of around 4.33 minutes under specific conditions. shimadzu.com

Table 5: Example Chromatographic Conditions for this compound Analysis

| Parameter | HPLC-DAD | LC-MS/MS |

|---|---|---|

| Column | C18, 5 µm, 250 x 4.6 mm | C18, 1.7 µm, 100 x 2.1 mm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient) | A: Ammonium (B1175870) Acetate (B1210297) Buffer B: Methanol (Gradient) | | Flow Rate | 1.0 mL/min | 0.3 mL/min | | Detection | DAD (e.g., 254 nm, 600 nm) | Triple Quadrupole MS/MS | | Example Retention Time | Dependent on exact conditions | ~4.33 min shimadzu.com | | Application | Purity Analysis, Quantification | Trace Analysis, Identification in Mixtures lcms.cz |

Environmental Fate and Degradation Mechanisms of Solvent Blue 102

Photocatalytic Degradation Pathways and Kinetics of Solvent Blue 102

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts, most commonly titanium dioxide (TiO₂), to break down organic pollutants under light irradiation. mdpi.com While specific studies on this compound are not extensively available, the degradation mechanism for anthraquinone (B42736) and other model dyes like methylene (B1212753) blue is well-established and provides a strong predictive framework.

The process begins when the photocatalyst (e.g., TiO₂) absorbs photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs (e⁻/h⁺). mdpi.commdpi.com These charge carriers initiate a series of redox reactions on the catalyst's surface. The holes (h⁺) in the valence band can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while electrons (e⁻) in the conduction band reduce dissolved oxygen to form superoxide (B77818) radicals (•O₂⁻). mdpi.commdpi.com These reactive oxygen species (ROS) are powerful, non-selective oxidizing agents that attack the dye molecule, leading to the cleavage of the chromophoric structure and its eventual mineralization into simpler, non-toxic compounds like CO₂, H₂O, and inorganic ions. mdpi.com

The kinetics of photocatalytic degradation for many dyes follow the Langmuir-Hinshelwood (L-H) model. acs.orgresearchgate.net This model relates the initial degradation rate (r₀) to the initial concentration of the dye (C₀) and is expressed as:

r₀ = (k * K * C₀) / (1 + K * C₀)

Where 'k' is the intrinsic reaction rate constant and 'K' is the adsorption coefficient of the dye onto the catalyst surface. At low dye concentrations, the equation simplifies to a pseudo-first-order kinetic model. researchgate.net Factors influencing the degradation rate include the pH of the solution, catalyst dosage, initial dye concentration, and light intensity. mdpi.com

Table 1: Key Factors in Photocatalytic Degradation of Dyes

| Parameter | Effect on Degradation Rate | Rationale |

|---|---|---|

| Catalyst Dosage | Increases to an optimum point, then decreases | An optimal amount ensures maximum surface area for reaction. Excess catalyst can increase solution turbidity, scattering light and reducing efficiency. tandfonline.com |

| pH | Influences surface charge of the catalyst and dye speciation | The pH affects the adsorption of the dye onto the catalyst surface. For TiO₂, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions, influencing its interaction with charged dye molecules. mdpi.com |

| Initial Dye Concentration | Rate increases with concentration up to a certain point | At high concentrations, the catalyst surface becomes saturated, and the path of light can be obstructed by dye molecules in the solution, slowing the reaction. tandfonline.com |

| Light Intensity | Rate increases with intensity | Higher light intensity leads to a higher rate of electron-hole pair formation, thus increasing the concentration of reactive oxygen species. |

Advanced Oxidation Processes (AOPs) for Abatement of this compound in Aqueous Environments

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to mineralize recalcitrant organic pollutants through the in-situ generation of powerful oxidizing agents, primarily the hydroxyl radical (•OH). ijcce.ac.irnih.govijaem.net These methods are particularly effective for treating wastewater containing stable dyes like this compound. nih.gov AOPs can be broadly categorized into photochemical and non-photochemical processes. ijcce.ac.ir

Common AOPs applicable to dye degradation include:

Fenton and Photo-Fenton Processes : These processes use a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. ijcce.ac.ir While highly efficient, the classic Fenton process is typically limited to an acidic pH range. mdpi.com

Ozonation (O₃) : Ozone is a strong oxidant that can directly react with dye molecules or decompose in water (especially at high pH) to form hydroxyl radicals. ijcce.ac.irresearchgate.net Combining ozone with H₂O₂ or UV light can further enhance •OH production and degradation efficiency. cwejournal.org

UV/H₂O₂ : This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. It is a clean process but can have higher energy demands compared to ozonation. nih.gov

UV/Sulfate (B86663) Radicals (SO₄•⁻) : An emerging AOP that utilizes persulfate (S₂O₈²⁻) activated by UV light, heat, or transition metals to generate sulfate radicals. These radicals have a high redox potential and can be more selective than hydroxyl radicals. nih.gov

The efficacy of these processes depends on parameters such as pH, oxidant dosage, catalyst concentration, and the chemical matrix of the wastewater. cwejournal.org Combining different AOPs or integrating them with biological treatments can lead to more efficient and cost-effective pollutant removal. ijcce.ac.ir

Table 2: Comparison of Common Advanced Oxidation Processes for Dye Removal

| AOP Method | Primary Oxidant(s) | Advantages | Disadvantages |

|---|---|---|---|

| Fenton | •OH | High efficiency, relatively low cost of reagents. ijcce.ac.ir | Restricted to acidic pH, production of iron sludge. mdpi.com |

| Photo-Fenton | •OH | Higher efficiency than Fenton, can utilize solar light. ijcce.ac.ir | Sludge production, requires UV source if solar light is unavailable. |

| Ozonation | O₃, •OH | High oxidation potential, effective for color removal, no sludge. cwejournal.org | High energy cost, potential formation of toxic byproducts like bromate (B103136) in the presence of bromide. nih.gov |

| UV/H₂O₂ | •OH | No sludge formation, effective for a wide range of organics. nih.gov | High energy consumption, H₂O₂ residual may need removal. nih.gov |

Bioremediation Strategies and Microbial Transformation of this compound

Bioremediation offers an economical and environmentally friendly alternative to chemical and physical treatment methods for dye-laden effluents. nih.govagriscigroup.us This approach utilizes the metabolic capabilities of microorganisms like bacteria, fungi, and algae to break down or transform complex pollutants. nih.govwalshmedicalmedia.com Anthraquinone dyes, including this compound, are generally resistant to aerobic biodegradation due to their complex aromatic structure. frontiersin.orgfrontiersin.org

However, many microbial strains have demonstrated the ability to decolorize and degrade these dyes, often through a two-stage anaerobic-aerobic process. frontiersin.org

Anaerobic Decolorization : Under anaerobic conditions, microbial enzymes can reduce the anthraquinone structure, breaking the chromophore and causing decolorization. This initial step often results in the formation of aromatic amines, which can be toxic. frontiersin.org

Aerobic Degradation : The intermediate compounds, such as aromatic amines, can then be further degraded into less harmful products and eventually mineralized under aerobic conditions by the same or different microbial communities. frontiersin.org

Several bacterial species have been identified for their ability to degrade anthraquinone dyes. For instance, a consortium of Bacillus flexus, Proteus mirabilis, and Pseudomonas aeruginosa was shown to effectively decolorize and degrade Indanthrene Blue RS, another complex anthraquinone dye. nih.gov The efficiency of bioremediation depends on environmental factors like pH, temperature, nutrient availability (carbon and nitrogen sources), and the presence of oxygen. nih.gov

Table 3: Microorganisms Involved in Anthraquinone Dye Degradation

| Microorganism Type | Example Species/Genus | Degradation Conditions | Reference |

|---|---|---|---|

| Bacteria | Bacillus cereus | Anaerobic | frontiersin.org |

| Rhodocyclus gelatinosus | Anaerobic | frontiersin.org | |

| Pseudomonas aeruginosa | Aerobic (Consortium) | nih.govsci-hub.se | |

| Bacillus flexus | Aerobic (Consortium) | nih.gov | |

| Fungi | - | Fungi have been used to degrade various dye classes. | nih.gov |

| Algae | - | Algae have been explored for dye bioremediation. | nih.gov |

Identification and Characterization of this compound Degradation Products and Intermediates

To ensure the complete detoxification of dye wastewater, it is crucial to identify the intermediate products formed during degradation. Incomplete degradation can sometimes lead to the formation of intermediates that are more toxic than the parent dye molecule. frontiersin.org Advanced analytical techniques are employed for the separation and identification of these compounds.

The primary methods used include:

Chromatography : High-Performance Liquid Chromatography (HPLC) is used to separate the components of the treated effluent over time. researchgate.netnih.gov

Mass Spectrometry (MS) : This technique is often coupled with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify the chemical structure of the separated intermediates based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.govacs.org

Studies on the degradation of similar dyes have shown that the breakdown pathway typically involves N-de-alkylation, hydroxylation of the aromatic rings, and cleavage of the central anthraquinone structure, leading to the formation of smaller molecules like phthalic acid, benzoic acid, and eventually short-chain organic acids before complete mineralization. tandfonline.com For example, GC-MS analysis was successfully used to identify metabolites from the degradation of Indanthrene Blue RS by a bacterial consortium. nih.gov

Environmental Impact Assessment Methodologies for Solvent Dye Effluents

Assessing the environmental impact of textile effluents is critical for developing effective treatment strategies and ensuring regulatory compliance. The discharge of colored effluents containing dyes like this compound can have several negative effects, including reducing light penetration in water bodies, which inhibits photosynthesis, and increasing the Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD). core.ac.ukpisrt.org Furthermore, the dyes themselves or their degradation byproducts can be toxic or mutagenic. core.ac.uk

Several methodologies are used to assess these impacts:

Physicochemical Analysis : This involves measuring key water quality parameters such as pH, COD, BOD, Total Organic Carbon (TOC), and color. A high ratio of COD to BOD indicates the presence of non-biodegradable substances like many synthetic dyes. nih.govresearchgate.net

Toxicity Bioassays : These tests evaluate the toxicity of the effluent on various organisms. Acute and chronic toxicity tests can be performed on species like algae, daphnia (water fleas), and fish to determine the effluent's potential harm to aquatic ecosystems. pisrt.orgieaghg.org

Mutagenicity and Genotoxicity Tests : The Ames test, using strains of Salmonella typhimurium, is a widely used method to assess the mutagenic potential of chemical compounds and effluents. core.ac.uk

Life Cycle Assessment (LCA) : This is a holistic approach to evaluate the full environmental footprint of a product or process, from raw material extraction to final disposal. For textiles, an LCA can assess the impacts associated with different dyes and dyeing processes, helping to identify more environmentally friendly alternatives. researchgate.net

Advanced Materials Science Applications and Functional Integration of Solvent Blue 102

Incorporation of Solvent Blue 102 into Polymer Matrices and Resins for Tailored Optical Properties

This compound, an anthraquinone-based dye, is frequently incorporated into various polymer matrices and resins to achieve specific optical characteristics. Its high solubility in organic solvents and compatibility with a range of polymers make it a versatile colorant in the plastics industry. teamcatalynt.com Polymers such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), and polycarbonate (PC) are often colored with this compound. dayglo.in The incorporation process typically involves dispersing and dissolving the dye within the polymer melt, resulting in brilliant and transparent coloration. wlimg.com This method allows for the creation of materials with tailored light absorption and transmission properties, which is crucial for applications requiring high clarity and specific color values. mdpi.com

The interaction between the dye and the polymer matrix can influence the final optical properties. For instance, the polarity of the polymer and the specific intermolecular forces can affect the aggregation state of the dye molecules, which in turn can alter the absorption spectrum. mdpi.comub.edu The goal is often to achieve a homogeneous distribution of the dye at a molecular level to maximize transparency and color strength. wlimg.comphiloden.com In some applications, titanium dioxide is used in conjunction with solvent dyes like this compound to create opaque pastel shades. wlimg.com

Interactive Table: Polymer Compatibility of this compound

| Polymer Type | Common Abbreviation | Compatibility with this compound |

| Polystyrene | PS | Yes wlimg.com |

| Acrylonitrile Butadiene Styrene | ABS | Yes dayglo.in |

| Polymethyl Methacrylate | PMMA | Yes |

| Polycarbonate | PC | Yes dayglo.in |

| Polyethylene Terephthalate | PET | Yes dayglo.in |

| Nylon (Polyamides) | PA | Yes dayglo.in |

Development of Functional Materials Utilizing this compound (e.g., dye-sensitized systems, advanced colorants)

The unique properties of this compound have led to its use in the development of various functional materials beyond simple coloration. One significant area of research is in dye-sensitized systems, particularly dye-sensitized solar cells (DSSCs). rsc.orgnih.gov In these devices, a dye sensitizer (B1316253) is responsible for light absorption and the subsequent injection of electrons into a wide-bandgap semiconductor, like titanium dioxide (TiO2). rsc.orgmdpi.com While specific research on this compound in DSSCs is not extensively documented in the provided results, the general principles of using organic dyes are relevant. The efficiency of a DSSC is highly dependent on the dye's ability to absorb light in the solar spectrum and its electrochemical properties, which facilitate charge transfer. rsc.orgresearchgate.net

As an advanced colorant, this compound is valued for its high thermal stability, which allows it to be used in high-temperature processing of engineering plastics without significant degradation. Its brilliant blue color and good lightfastness also contribute to its use in high-performance applications where color stability is critical. rsdcindustries.comchemicalbook.com The synthesis method of this compound can be optimized to enhance its yield and reduce production costs, making it a more viable option for large-scale industrial applications. patsnap.com

Interfacial Chemistry and Adsorption Phenomena of this compound on Material Surfaces

The interaction of this compound with material surfaces is governed by interfacial chemistry and adsorption phenomena. Adsorption is the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. nih.gov This process can be driven by physical forces (physisorption) or chemical bonds (chemisorption). nih.gov In the context of incorporating this compound into polymers, the dye molecules adsorb onto and diffuse into the polymer matrix. nih.gov

The nature of the adsorbent surface and the properties of the dye molecule dictate the adsorption mechanism. For instance, studies on similar organic dyes like methylene (B1212753) blue have shown that adsorption onto surfaces like kaolinite (B1170537) involves both electrostatic and hydrophobic interactions. randallcygan.com The orientation of the dye molecules at the interface is crucial; for example, they may lie parallel to the surface to maximize hydrophobic interactions. randallcygan.com The adsorption process is also influenced by factors such as the initial concentration of the dye, contact time, and the properties of the solvent. acs.orgekb.eg Understanding these phenomena is critical for controlling the dispersion and stability of this compound in composite materials.

Long-Term Stability and Performance of this compound within Composite Materials

The long-term stability and performance of this compound within composite materials are critical for its practical applications. Key factors influencing its stability include thermal stability, lightfastness, and resistance to migration. nih.gov this compound is known for its good thermal stability, which is essential for maintaining color integrity during the high-temperature processing of plastics. philoden.com

Interactive Table: Stability Properties of this compound

| Property | Description | Relevance to Composite Materials |

| Thermal Stability | Resistance to decomposition at high temperatures. | Crucial for maintaining color during melt processing of polymers. philoden.com |

| Lightfastness | Resistance to color change when exposed to light. | Determines the durability of the color in end-use applications. rsdcindustries.comchemicalbook.com |

| Migration Resistance | Tendency of the dye to remain within the polymer matrix. | Important for preventing color bleeding and ensuring product safety. |

Novel Characterization Techniques for this compound in Integrated Material Systems

A variety of analytical techniques are employed to characterize this compound, both in its pure form and within integrated material systems. Spectroscopic methods are particularly important for understanding its optical properties.

UV-Visible (UV-Vis) Spectroscopy is used to determine the absorption spectrum of the dye, identifying the wavelengths of maximum absorption (λmax) which are characteristic of its chemical structure. nih.govresearchgate.net This technique is fundamental for assessing the color properties and concentration of the dye in a solution or a transparent polymer film.

Fourier-Transform Infrared (FTIR) Spectroscopy helps in identifying the functional groups present in the dye molecule and can be used to study the interactions between the dye and the polymer matrix. researchgate.netacs.org By analyzing shifts in the characteristic absorption bands, researchers can gain insights into the chemical environment of the dye within the composite.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of the dye.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC), are used to assess the purity of the dye and to monitor its stability over time by detecting any degradation products.

For characterizing the dye within a polymer composite, techniques like Scanning Electron Microscopy (SEM) can be used to visualize the dispersion of the dye and the morphology of the composite material. ekb.egmdpi.comX-ray Diffraction (XRD) can provide information on the crystalline structure of the dye and the polymer, and how the incorporation of the dye might affect the crystallinity of the polymer matrix. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Solvent Blue 102 in Complex Research Matrices

Method Development for High-Sensitivity and High-Specificity Detection of Solvent Blue 102

The development of sensitive and specific analytical methods is paramount for the reliable determination of this compound, especially at low concentrations or in the presence of interfering substances. The primary techniques employed are based on chromatography coupled with advanced detection systems.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for separating this compound from matrix components. waters.com UPLC systems, utilizing sub-2-μm particle columns, offer significant advantages over traditional HPLC, including higher resolution, enhanced sensitivity, and faster analysis times, often under five minutes. waters.com For anthraquinone (B42736) dyes, reversed-phase columns, such as C18, are commonly used with a gradient elution program. acs.orgbioline.org.br The mobile phase typically consists of a mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer) and organic solvents such as methanol (B129727) and acetonitrile (B52724). bioline.org.brepa.gov

For detection, UV-Vis spectroscopy is a fundamental tool. Anthraquinone dyes, including this compound, exhibit characteristic absorbance in the visible region of the electromagnetic spectrum, typically between 600 and 700 nm. This allows for quantification using a UV-Vis or a photodiode array (PDA) detector. A PDA detector provides the added advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak purity assessment and identification. waters.com

For the highest sensitivity and specificity, mass spectrometry (MS) is the detector of choice. Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides structural information and allows for quantification with extremely low limits of detection (LOD) and quantification (LOQ). researchgate.netlcms.cz In a study analyzing 47 different synthetic dyes, LC-MS/MS methods achieved LOQ values as low as 0.06 to 4.09 ng/mL. lcms.cz For this compound, an MS detector would typically operate in a selected ion recording (SIR) or multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific parent-to-daughter ion transitions, thereby minimizing matrix interference. waters.comlcms.cz

The table below summarizes typical analytical techniques used for the detection of anthraquinone dyes like this compound.

| Technique | Detector | Typical Application | Key Advantages |

| HPLC/UPLC | UV-Vis / PDA | Routine quantification, Purity analysis | Robust, Cost-effective, Provides spectral data (PDA) |

| LC-MS | Single Quadrupole | Identification, Quantification | Higher specificity than UV-Vis, Molecular weight confirmation |

| LC-MS/MS | Triple Quadrupole / Q-TOF | Trace-level quantification, Structural confirmation, Degradation studies | Highest sensitivity and specificity, Low detection limits, Unambiguous identification |

| UV-Vis Spectroscopy | - | Direct concentration measurement, Quality control | Rapid, Non-destructive, No need for dilutions (variable pathlength) thermofisher.com |

Sample Preparation and Extraction Strategies for this compound from Diverse Experimental Samples

The goal of sample preparation is to efficiently extract this compound from its matrix (e.g., polymers, plastics, or oils) into a clean solution suitable for instrumental analysis. The choice of extraction strategy is critical and depends on the physicochemical properties of both the dye and the matrix.

Given that this compound is soluble in organic solvents and used in non-polar materials like plastics, solvent extraction is the most common approach. The general procedure involves dissolving or swelling the matrix material in a suitable solvent to release the dye. For oil-soluble dyes, dichloromethane (B109758) is a common solvent for initial dissolution. acs.orgfda.gov After extraction, the solvent is typically evaporated, and the residue is redissolved in a solvent that is compatible with the subsequent chromatographic analysis, such as methanol or an acetonitrile/water mixture. lcms.czfda.gov

For more complex matrices like textiles or compounded plastics, a more rigorous extraction may be necessary. This can involve sonication or heating to increase extraction efficiency. lcms.cz One documented method for extracting dyes from textile samples involves sonicating 1 gram of the sample in 20 mL of methanol at 50°C for 30 minutes, followed by centrifugation and filtration. lcms.cz

The selection of the extraction solvent is crucial. Studies on other anthraquinones have shown that mixtures of solvents, such as toluene-acetone-formic acid, or aqueous solutions of acetone, ethanol (B145695), or methanol can be effective. mdpi.com For purification of crude anthraquinone dyes, a multi-step process involving extraction with dichloromethane followed by reversed-phase column chromatography has been reported. acs.org

A summary of extraction strategies is presented in the table below.

| Matrix Type | Extraction Technique | Solvent System | Key Considerations |

| Polymers (e.g., Polystyrene, PVC) | Solvent Dissolution/Extraction | Dichloromethane, Toluene, Chloroform | The polymer must be soluble or swell in the chosen solvent. |

| Textiles (e.g., Polyester) | Ultrasound-Assisted Extraction (UAE) | Methanol, Acetonitrile | Sonication enhances the extraction of the dye from the fiber matrix. lcms.cz |

| Oils / Waxes | Liquid-Liquid Extraction (LLE) | n-Hexane, Ethyl Acetate | Choice of solvent depends on partitioning behavior; may require multiple extractions. |

| Crude Dye Product | Column Chromatography | Dichloromethane / Reversed-Phase (C-18) | Used for purification and isolation of the target compound from synthesis byproducts. acs.org |

Validation and Quality Control of Analytical Methods for this compound Quantification in Research

Validation of an analytical method is essential to ensure that it is reliable, reproducible, and fit for its intended purpose. Quality control (QC) measures are implemented to monitor the performance of the validated method during routine use. textiletoday.com.bd The validation process for a quantitative method for this compound would assess several key parameters, as defined by international guidelines like those from the ICH. labmanager.com

Key Validation Parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using standards of known concentrations, and the coefficient of determination (R²) should ideally be ≥ 0.99. bioline.org.brlcms.cz

Accuracy: The closeness of the test results to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of this compound. Acceptable recovery is typically within 90-110%. lcms.czlabmanager.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be low (e.g., <15%). lcms.cz

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For trace analysis using LC-MS/MS, LOQs in the low ng/mL or even pg/mL range are achievable. lcms.cz

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Mass spectrometry provides high specificity. waters.com

The table below shows performance criteria from a validated LC-MS/MS method for other synthetic dyes, which serves as a benchmark for a this compound method. lcms.cz

| Parameter | Typical Acceptance Criteria | Example Performance (LC-MS/MS for 47 Dyes) lcms.cz |

| Linearity (R²) | ≥ 0.99 | > 0.993 |

| Accuracy (Recovery) | 80 - 120% | 81.8% - 114.1% |

| Precision (Repeatability %RSD) | < 15% | 1.1% - 16.3% |

| Limit of Quantification (LOQ) | Defined based on need | 0.06 - 4.09 ng/mL |

| Limit of Detection (LOD) | Defined based on need | 0.02 - 1.35 ng/mL |

For routine Quality Control , UV-Vis spectrophotometry is a valuable tool for rapid, non-destructive analysis of dye concentration in industrial products, ensuring batch-to-batch consistency without the need for complex sample preparation or dilutions. thermofisher.com Standard test procedures comparing production batches to a certified standard are crucial for maintaining quality in industrial applications. textiletoday.com.bd

Application of Chemometrics and Multivariate Analysis in this compound Data Interpretation

Modern analytical instruments generate large, complex datasets (e.g., full chromatograms or spectra) for each sample. Chemometrics applies mathematical and statistical methods to extract the maximum amount of useful information from this chemical data. frontiersin.org For this compound, chemometrics can be applied to data from techniques like HPLC-PDA, GC-MS, or Raman spectroscopy to enhance data interpretation.

Principal Component Analysis (PCA) is a common unsupervised exploratory technique. It reduces the dimensionality of the data (e.g., a full UV-Vis spectrum) into a few principal components (PCs) that capture the majority of the variance. frontiersin.org When applied to a set of samples, PCA can reveal clustering, trends, or outliers. For instance, it could be used to:

Differentiate between batches of this compound based on subtle variations in their full spectral or chromatographic profiles.

Monitor the degradation of this compound in a polymer matrix over time by tracking the trajectory of samples in the PCA scores plot.

Detect adulteration of a product by comparing its spectral data to that of authentic standards. ukm.my

Partial Least Squares (PLS) is a supervised regression method used to build predictive models. It is particularly useful for quantitative analysis from spectral data, where it can correlate the spectral information to the concentration of the analyte, even in the presence of overlapping signals from other components. A PLS model could be developed to quantify this compound concentration directly from its UV-Vis or Raman spectrum in a complex mixture, offering a rapid alternative to chromatographic methods. spectroscopyonline.com

The combination of HPLC with multivariate data analysis is a powerful tool for analyzing anthraquinone dyes, enabling accurate classification of dye sources in complex samples like historical textiles. core.ac.uk This approach could similarly be applied to industrial forensics to identify the source of a dyed polymer or to resolve complex mixtures of similar dyes.

Miniaturization and Automation in this compound Analytical Procedures

In line with the principles of Green Analytical Chemistry, there is a significant trend towards the miniaturization and automation of analytical procedures. These approaches aim to reduce solvent consumption, minimize waste, decrease sample size, and increase sample throughput. csic.es

Miniaturization in sample preparation involves scaling down traditional extraction techniques.

Miniaturized Solvent Extraction: Techniques like vortex-assisted extraction (VAE) and ultrasound-assisted extraction (UAE) can be performed using as little as 0.1 g of sample and 1 mL of organic solvent, significantly reducing waste compared to traditional methods. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a small volume of an extraction solvent dispersed into the sample via a disperser solvent. It provides high enrichment factors and rapid extraction times with minimal solvent use. csic.es

Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample directly with a solid sorbent material, creating a packed column from which the analytes are eluted. It combines extraction and clean-up into a single step, reducing time and solvent consumption. researchgate.netmdpi.com

Automation enhances efficiency, reproducibility, and throughput.

Automated Sample Preparation: Systems for online extraction can be directly coupled to an LC system. For example, TurboFlow™ technology uses a specialized column for online sample cleanup, where the sample is injected directly, the matrix is washed away, and the retained analyte is automatically transferred to the analytical column. ukm.my

Automated Dosing and Dispensing: In industrial settings, automated systems provide precise measurement and delivery of dyes and chemicals for manufacturing processes, which improves consistency and reduces waste. qodenext.com

Fully Automated Analytical Systems: Complete systems, such as the Automated Laboratory Dyeing System (ALADYS), can automate the entire process from preparing the sample and mixing the dye to applying it and performing the final color analysis, ensuring absolute reproducibility. emerald.com

The adoption of these miniaturized and automated techniques for the analysis of this compound can lead to more efficient, cost-effective, and environmentally friendly quality control and research workflows.

Q & A

Q. What analytical techniques are most effective for characterizing Solvent Blue 102’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) is recommended for assessing purity due to its sensitivity in separating complex mixtures . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) should be employed for structural confirmation, with solvent selection guided by compound solubility and spectral interference . Ensure experimental protocols include calibration standards and replicate measurements to validate reproducibility .

Q. How should researchers design experiments to optimize this compound’s synthesis yield?

- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration . Include control reactions and replicate trials to distinguish stochastic variability from systemic trends. Document all parameters in the "Experimental" section, referencing established protocols for analogous compounds to ensure reproducibility .

Q. What solvent systems are suitable for recrystallizing this compound, and how can solubility be empirically determined?

- Methodological Answer : Conduct a solvent screening assay using a temperature gradient (e.g., 25°C to 80°C) to identify solvents where the compound exhibits low solubility at room temperature but high solubility at elevated temperatures. Ethanol-water or acetone-hexane mixtures are commonly effective for anthraquinone derivatives like this compound . Validate purity post-recrystallization via melting point analysis and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s spectroscopic data (e.g., NMR shifts) across published studies?

- Methodological Answer : Perform a comparative analysis of solvent effects, concentration-dependent aggregation, and instrumental calibration. Cross-reference data with computational simulations (e.g., density functional theory for NMR chemical shifts) to identify systematic errors . Publish raw datasets and experimental conditions in supplementary materials to facilitate peer validation .

Q. What strategies mitigate photodegradation or thermal instability in this compound during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under controlled light, temperature, and humidity conditions. Use UV-vis spectroscopy to monitor degradation kinetics and identify degradation products via LC-MS. Stabilizers like antioxidants (e.g., BHT) or opaque, inert storage containers may extend shelf life. Report stability thresholds in the "Results and Discussion" section, emphasizing limitations and recommended storage protocols .

Q. How can computational modeling predict this compound’s interactions with polymeric matrices in material science applications?

Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in this compound’s physicochemical properties?

- Methodological Answer : Implement multivariate analysis (e.g., principal component analysis or ANOVA) to identify critical process parameters contributing to variability. Include sensitivity analysis to quantify uncertainty in measurements. Publish raw data and code repositories to enable meta-analyses .

Guidelines for Reporting and Reproducibility

- Data Contradiction Analysis : Explicitly discuss conflicting results in the "Discussion" section, proposing hypotheses (e.g., solvent impurities, instrumental drift) and recommending validation experiments .

- Supplementary Materials : Provide detailed synthesis protocols, spectral raw data, and computational input files to meet reproducibility standards .

- Literature Integration : Contextualize findings within existing studies, citing primary sources and avoiding overreliance on reviews or non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.